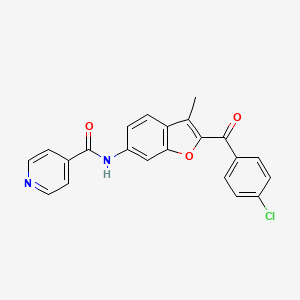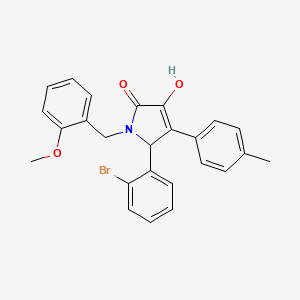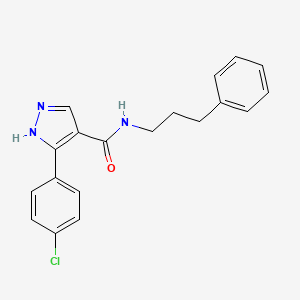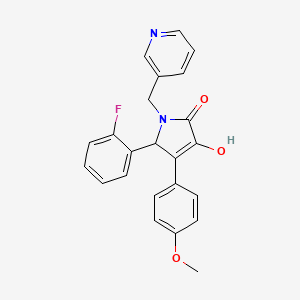![molecular formula C18H19N5O B11273117 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273117.png)
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. In this case, the azide is derived from 3,4-dimethylaniline, and the alkyne is derived from 3-methylaniline.
Coupling Reaction: The resulting triazole intermediate is then coupled with a carboxylic acid derivative to form the final carboxamide product. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally friendly reagents, can be implemented to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for its antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxamides: Compounds with similar triazole cores but different substituents.
Dimethylphenyl Derivatives: Compounds with similar dimethylphenyl groups but different core structures.
Methylphenyl Derivatives: Compounds with similar methylphenyl groups but different core structures.
Uniqueness
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O/c1-11-5-4-6-14(9-11)20-18(24)16-17(22-23-21-16)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
DMJOYHWYMPTPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11273046.png)
![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B11273058.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B11273065.png)

![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B11273078.png)



![3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione](/img/structure/B11273111.png)
![N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11273115.png)
![N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273120.png)
![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B11273128.png)
![5-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N-(4-ethoxyphenyl)-1H-pyrazole-3-sulfonamide](/img/structure/B11273132.png)

